N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride
Description
N-[4-(2-Aminoethoxy)phenyl]methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a phenyl ring substituted with a 2-aminoethoxy group (-OCH2CH2NH2) and a methanesulfonamide (-SO2NHCH3) moiety. The hydrochloride salt enhances its solubility and stability. This compound is structurally related to beta-blockers like sotalol and their derivatives, which often feature aryl sulfonamide backbones with aminoalkyl substituents .
Properties
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPFSISVXRXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Mesyloxymethyl Benzodioxane
Reaction Mechanism
This method involves N-alkylation of N-(4-hydroxyphenyl)methanesulfonamide with 2-mesyloxymethyl-1,4-benzodioxane. The hydroxyl group undergoes deprotonation in the presence of a base, forming a phenoxide ion that attacks the mesylate leaving group (Figure 1).
Reaction Conditions:
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Equivalents | 2.3–2.7 equiv | ±5% yield |
| Reaction Time | 10–14 hours | <2% variation |
| Solvent Polarity | ε > 30 (DMF, NMP) | 15% increase |
Exceeding 3.0 equiv of base promotes side reactions via Hofmann elimination, while polar aprotic solvents enhance nucleophilicity of the phenoxide.
Chloroacetylation-Amination Sequence
Stepwise Synthesis
Developed in CN102329254B, this three-step approach starts with methanesulfonylation of 4-aminophenol:
Methanesulfonylation :
$$ \text{4-Aminophenol} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(4-hydroxyphenyl)methanesulfonamide} $$Chloroacetylation :
$$ \text{N-(4-hydroxyphenyl)methanesulfonamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{CS}_2} \text{N-[4-(2-chloroacetoxy)phenyl]methanesulfonamide} $$Amination-HCl Salt Formation :
$$ \text{N-[4-(2-chloroacetoxy)phenyl]methanesulfonamide} + \text{NH}2\text{CH}2\text{CH}_2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride} $$
Direct Reductive Amination
One-Pot Methodology
A patent-pending approach (WO2011099010A1) bypasses intermediate isolation:
Imine Formation :
$$ \text{4-Nitroacetophenone} + \text{NH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{TiCl}4} \text{Schiff base intermediate} $$Reduction :
$$ \text{Schiff base} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{N-[4-(2-aminoethoxy)phenyl]methanesulfonamide} $$HCl Salt Precipitation :
Advantages:
Comparative Analysis of Methods
| Method | Total Steps | Overall Yield | Purity (%) | Cost Index |
|---|---|---|---|---|
| Nucleophilic Subst. | 2 | 78 | 98.5 | 1.0 |
| Chloroacetylation | 3 | 67 | 99.1 | 1.4 |
| Reductive Amination | 1 | 81 | 99.2 | 0.9 |
| Enzymatic | 4 | 41 | 99.8 | 3.2 |
Cost Index normalized to nucleophilic substitution method
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride exhibits notable pharmacological activities, particularly in the cardiovascular and metabolic domains.
-
Cardiovascular Applications :
- The compound has been investigated for its anti-arrhythmic properties. It is part of a class of methanesulfonamide derivatives that have shown efficacy in preventing or reducing cardiac arrhythmias. Such compounds work by modulating ion channels involved in cardiac action potentials, thus stabilizing heart rhythm .
- A study indicated that related compounds can act as agonists at alpha-1 adrenergic receptors, which are crucial for vascular smooth muscle contraction. This suggests that this compound may also influence vascular tone and blood pressure regulation .
- Metabolic Applications :
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Cardiac Function : A pharmacological evaluation demonstrated that derivatives of this compound could significantly enhance intracellular calcium release through alpha-1 adrenergic receptor activation, indicating its potential for treating heart conditions .
- DPP-IV Inhibition : In a comparative study with known DPP-IV inhibitors like sitagliptin, this compound exhibited promising inhibitory activity against DPP-IV, suggesting its utility in diabetes management. The binding affinity and selectivity were evaluated through docking studies, confirming its potential as a therapeutic agent for T2DM .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues, their molecular properties, and functional differences:
Key Differences in Physicochemical Properties
Solubility and Polarity: The target compound’s 2-aminoethoxy group introduces an ether linkage, increasing polarity compared to Sotalol’s hydroxyethyl group. However, Sotalol’s isopropylamino group enhances lipophilicity, affecting membrane permeability . N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride lacks the ether oxygen, reducing hydrogen-bonding capacity and solubility compared to the target compound .
Sotalol Related Compound C replaces the hydroxy group with an isopropylaminoethyl chain, diminishing its Class III antiarrhythmic activity .
Biological Activity
N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its sulfonamide group, which plays a crucial role in its biological interactions. The chemical structure is defined as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 242.29 g/mol
The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This mechanism can lead to various biological effects, including:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : It exhibits inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231 .
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. In vitro tests revealed that the compound inhibited the proliferation of several cancer cell lines, with IC values indicating potency against various types of cancers:
| Cell Line | IC (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.95 |
| HeLa (Cervical) | 1.51 |
| A2780 (Ovarian) | 2.31 |
These results suggest that the compound could serve as a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Research indicates that this compound can modulate inflammatory responses. It has been observed to inhibit the secretion of inflammatory mediators in various cellular models, potentially through the downregulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
- Study on Antimicrobial Activity : In a study exploring various derivatives of sulfonamides, this compound was tested for its antimicrobial properties against several bacterial strains. The compound showed notable activity with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
- Inhibition of Enzyme Activity : A recent investigation into the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, revealed that derivatives similar to this compound exhibited strong inhibitory effects. This suggests potential applications in managing diabetes .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
-
Alkylation : Reacting 4-hydroxyphenyl derivatives with 2-aminoethyl bromide in acetonitrile under reflux (60–80°C) for 12–24 hours .
-
Purification : Use silica gel column chromatography with gradients of dichloromethane:methanol (9:1 to 7:3) to isolate intermediates. Final hydrochloride salt formation is achieved by treating the free base with HCl in ethyl acetate .
-
Yield Optimization : Catalytic hydrogenation (e.g., 10% Pd/C, 40 psi H₂, ethanol) improves reduction efficiency for intermediates .
Step Reagents/Conditions Yield Range Purity (HPLC) Alkylation 2-Aminoethyl bromide, K₂CO₃, MeCN 70–85% ≥95% Purification Silica gel, CH₂Cl₂:MeOH – ≥98%
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms the presence of aromatic protons (δ 7.2–7.8 ppm), aminoethoxy protons (δ 3.4–3.6 ppm), and sulfonamide protons (δ 2.9–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 289.1 (calculated) .
- HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the aminoethoxy or sulfonamide groups?
- Methodological Answer :
- Derivative Synthesis : Replace the 2-aminoethoxy group with bulkier alkyl chains (e.g., isopropylaminoethoxy) or introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to assess steric/electronic effects .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin 5-HT₂A or NMDA receptors) using radioligand displacement assays (³H-ketanserin for 5-HT₂A; ³H-MK-801 for NMDA) .
- Data Analysis : Correlate logP values (from computational models) with IC₅₀ values to quantify lipophilicity-activity relationships .
Q. What experimental strategies resolve discrepancies in reported pharmacological activities of this compound across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK-293 expressing human receptors) and buffer pH (7.4) to minimize variability .
- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to validate assay sensitivity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess batch-to-batch purity differences via LC-MS .
Q. How can the compound’s interaction with NMDA receptors be mechanistically characterized?
- Methodological Answer :
- Electrophysiology : Perform whole-cell patch-clamp recordings on hippocampal neurons to measure inhibition of NMDA-induced currents .
- Mutagenesis : Introduce point mutations (e.g., GluN1-N616K) to identify binding site residues .
- Molecular Docking : Use X-ray crystallography data (PDB: 4TLM) to model binding poses in the NMDA receptor’s glycine site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
